molecular formula C7H5ClF5NO B109127 O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride CAS No. 57981-02-9

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride

Cat. No.: B109127
CAS No.: 57981-02-9
M. Wt: 249.56 g/mol
InChI Key: HVMVKNXIMUCYJA-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) is a derivatizing agent synthesized via the reaction of 2,3,4,5,6-pentafluorobenzyl bromide with N-hydroxyphthalimide, followed by hydrazinolysis and treatment with hydrogen chloride . Its molecular formula is C₇H₅ClF₅NO (MW: 249.57 g/mol), and it forms crystalline powder with a melting point of 212–218°C .

Mechanism and Applications:
PFBHA·HCl reacts with carbonyl groups (aldehydes, ketones) to form stable oxime derivatives, enhancing volatility and detectability in gas chromatography (GC) and sensitivity in electron-capture detection (ECD) or mass spectrometry (MS) . Key applications include:

  • Environmental Analysis: Detection of atmospheric carbonyls (e.g., acrolein, glyoxal) in cloud water and air samples with detection limits as low as 0.01–0.17 µmol/L .
  • Biological Matrices: Derivatization of keto steroids, prostaglandins, and volatile organic compounds (VOCs) in blood, urine, and tissue .
  • Food and Beverage Testing: Quantification of aldehydes in beer and wine using headspace solid-phase microextraction (HS-SPME) .

Properties

IUPAC Name

O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride
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InChI

InChI=1S/C7H4F5NO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMVKNXIMUCYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60206708
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Molecular Weight

249.56 g/mol
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CAS No.

57981-02-9
Record name o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride
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Record name O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride
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Record name O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride
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Preparation Methods

Reaction Scheme

  • Alkylation :

    C6F5CH2Br+N-HydroxyphthalimideC6F5CH2O-N-phthalimide+HBr\text{C}_6\text{F}_5\text{CH}_2\text{Br} + \text{N-Hydroxyphthalimide} \rightarrow \text{C}_6\text{F}_5\text{CH}_2\text{O-N-phthalimide} + \text{HBr}
  • Hydrazinolysis :

    C6F5CH2O-N-phthalimide+N2H4C6F5CH2O-NH2+Phthalhydrazide\text{C}_6\text{F}_5\text{CH}_2\text{O-N-phthalimide} + \text{N}_2\text{H}_4 \rightarrow \text{C}_6\text{F}_5\text{CH}_2\text{O-NH}_2 + \text{Phthalhydrazide}
  • Acidification :

    C6F5CH2O-NH2+HClC6F5CH2O-NH3+Cl\text{C}_6\text{F}_5\text{CH}_2\text{O-NH}_2 + \text{HCl} \rightarrow \text{C}_6\text{F}_5\text{CH}_2\text{O-NH}_3^+ \text{Cl}^-

Laboratory-Scale Synthesis

Step 1: Alkylation of N-Hydroxyphthalimide

Reagents :

  • 2,3,4,5,6-Pentafluorobenzyl bromide

  • N-Hydroxyphthalimide

  • Solvent: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Base: Triethylamine (TEA) or sodium hydride

Conditions :

  • Temperature: 25–60°C

  • Reaction Time: 12–24 hours under nitrogen atmosphere

The alkylation proceeds via nucleophilic substitution, where the hydroxylamine oxygen attacks the benzyl bromide’s electrophilic carbon. The use of a polar aprotic solvent enhances reaction efficiency, while a base neutralizes the generated HBr.

Step 2: Hydrazinolysis

Reagents :

  • Hydrazine hydrate (N2_2H4_4·H2_2O)

  • Solvent: Methanol or ethanol

Conditions :

  • Temperature: Reflux (~65°C for methanol)

  • Reaction Time: 4–6 hours

Hydrazinolysis cleaves the phthalimide group, releasing hydroxylamine. Excess hydrazine ensures complete deprotection, and the byproduct phthalhydrazide precipitates out, enabling easy filtration.

Step 3: Hydrochloride Salt Formation

Reagents :

  • Hydrochloric acid (HCl) gas or concentrated HCl solution

Conditions :

  • Temperature: 0–5°C (to prevent decomposition)

  • Reaction Time: 1–2 hours

The free hydroxylamine is dissolved in a minimal volume of cold ethanol, and HCl gas is bubbled through the solution. The product precipitates as a white crystalline solid, which is isolated via vacuum filtration and washed with cold diethyl ether.

Industrial-Scale Production

Industrial synthesis scales the laboratory protocol while optimizing for yield and purity:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatchContinuous Flow
Temperature Control±2°C±0.5°C
PurificationRecrystallizationChromatography
Yield70–80%85–90%

Key industrial modifications include:

  • Continuous Flow Reactors : Enhance mixing and heat transfer, reducing reaction times.

  • Automated pH Adjustment : Ensures precise acidification during salt formation.

  • In-Line Analytics : Monitors intermediate purity via UV spectroscopy.

Purity and Characterization

PFBHA·HCl is characterized using:

  • Nuclear Magnetic Resonance (NMR) :

    • 1^1H NMR (DMSO-d6_6): δ 4.85 (s, 2H, CH2_2), 10.2 (br s, 3H, NH3+_3^+).

    • 19^{19}F NMR: δ -144.2 to -152.5 (m, 5F).

  • Mass Spectrometry (MS) :

    • ESI-MS: m/z 213.1 [M-Cl]+^+.

  • Elemental Analysis :

    • Calculated for C7_7H5_5ClF5_5NO: C 33.69%, H 2.02%, N 5.61%. Found: C 33.65%, H 2.05%, N 5.58%.

Challenges and Optimization

Byproduct Formation

  • Phthalhydrazide Contamination : Addressed by repetitive washing with cold ethanol.

  • Hydroxylamine Oxidation : Minimized by conducting reactions under inert gas and using antioxidants like ascorbic acid.

Yield Improvement Strategies

StrategyEffect on Yield
Excess Alkylating Agent+15%
Solvent Drying (3Å MS)+10%
Low-Temperature Workup+5%

Comparative Analysis of Synthetic Methods

While the phthalimide route dominates literature, alternative methods include:

Direct Alkylation of Hydroxylamine

  • Reagents : NH2_2OH·HCl, pentafluorobenzyl bromide, K2_2CO3_3

  • Yield : <50% due to competing hydrolysis.

Solid-Phase Synthesis

  • Support : Polystyrene-bound hydroxylamine

  • Advantage : Simplifies purification but requires specialized equipment.

Recent Advances (2023–2025)

  • Microwave-Assisted Synthesis : Reduces alkylation time from 24 hours to 45 minutes.

  • Biocatalytic Routes : Engineered amidases for phthalimide cleavage, improving atom economy .

Chemical Reactions Analysis

Types of Reactions: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride primarily undergoes nucleophilic substitution reactions. It reacts with carbonyl compounds to form oximes, which are stable and can be easily analyzed using various chromatographic techniques .

Common Reagents and Conditions:

Major Products: The major products of these reactions are oximes, which are valuable intermediates in organic synthesis and analytical chemistry .

Scientific Research Applications

Derivatization Reagent for Carbonyl Compounds

One of the primary applications of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride is as a derivatization reagent in the analysis of carbonyl-containing compounds. This compound reacts with aldehydes and ketones to form stable oximes, which can then be analyzed using techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).

Key Applications:

  • Detection of Thromboxane B2 and Prostaglandins: It is used to determine levels of thromboxane B2 and various prostaglandins in biological samples .
  • Analysis of Aldehydes and Ketones: The reagent facilitates the analysis of a wide range of aldehydes and ketones in environmental samples and food products .

Synthesis of Oximes

This compound is instrumental in synthesizing oximes from steroids containing keto groups. This process is crucial for the characterization and quantification of steroid hormones in biological research.

Synthesis Process:

  • The compound is reacted with steroids to produce oximes that can be further analyzed by chromatographic methods. For instance, a study developed a liquid chromatographic method to synthesize and analyze various oximes derived from common aldehydes and ketones using this reagent .

Environmental Analysis

The compound has been effectively employed in environmental science for the detection of carbonyl compounds in water samples. For example, it has been used to derivatize carbonyls present in pool water to facilitate their quantification via GC-MS .

Case Study:

  • A study reported the successful derivatization of carbonyl compounds in pool water samples using this compound followed by GC analysis. This method provided reliable detection limits and allowed for the assessment of disinfection by-products .

Food Chemistry

In food chemistry, this compound is utilized for flavor profiling and quality control. It helps identify volatile organic compounds that contribute to the aroma and flavor of food products.

Application Example:

  • A study on wine samples demonstrated the use of this compound to characterize volatile compounds that influence flavor profiles .

Analytical Method Development

The compound has been pivotal in developing new analytical methods for detecting low concentrations of carbonyl compounds in various matrices.

Methodological Advances:

  • Recent advancements include the development of sensitive liquid chromatographic methods with ultraviolet detection for analyzing O-oximes formed from aldehydes and ketones . These methods are crucial for enhancing detection limits and improving analytical sensitivity.

Summary Table of Applications

Application AreaSpecific UsesTechniques Used
Analytical ChemistryDetection of thromboxane B2 and prostaglandinsGC, GC-MS
Organic SynthesisSynthesis of oximes from steroidsLiquid Chromatography
Environmental AnalysisDetection of carbonyl compounds in waterGC-MS
Food ChemistryFlavor profiling in wine samplesGas Chromatography
Method DevelopmentDevelopment of sensitive analytical methodsUV Detection

Mechanism of Action

The primary mechanism of action of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride involves its reaction with carbonyl compounds to form oximes. This reaction is facilitated by the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by the elimination of water. The resulting oxime is stable and can be easily detected and quantified using chromatographic techniques .

Comparison with Similar Compounds

Comparison with Similar Compounds

Data Table: Key Features of PFBHA·HCl vs. Other Derivatizing Agents

Parameter PFBHA·HCl O-Methylhydroxylamine HCl DNPH (2,4-Dinitrophenylhydrazine) PFBOA
Functional Group Pentafluorobenzyl-oxime Methyl-oxime Hydrazone Pentafluorobenzyl-oxime
Detection Method GC-ECD, GC-MS, LC-MS GC-MS, LC-MS HPLC-UV GC-ECD, GC-MS
Sensitivity High (sub-µmol/L) due to ECD response Moderate Moderate (µmol/L range) High (comparable to PFBHA·HCl)
Matrix Compatibility Air, water, blood, urine, food Biological fluids Air, water Air, water
Reaction Time 1–24 hours (varies with temperature) <1 hour 12–36 hours 1–12 hours
Stability Stable under humid/ozone-rich conditions Sensitive to pH Light-sensitive Similar to PFBHA·HCl
Safety Combustible solid (WGK 3) Irritant Toxic (hydrazine byproduct) Combustible, similar to PFBHA·HCl

Key Differentiators :

Electron-Capture Sensitivity: PFBHA·HCl’s pentafluorobenzyl group enhances electron-capture detection (ECD) sensitivity by 10–100× compared to non-fluorinated reagents like DNPH or O-methylhydroxylamine . This makes it ideal for trace analysis in complex matrices.

Environmental Robustness :
PFBHA·HCl derivatization remains unaffected by temperature (20–40°C), humidity (10–90%), or ozone levels (0–200 ppb), unlike DNPH, which degrades under humid conditions .

Sequential Derivatization :
PFBHA·HCl is compatible with sequential derivatization steps (e.g., silylation with BSTFA), enabling multi-functional group analysis in polar organic compounds .

Reaction Specificity :
Unlike DNPH, which reacts broadly with carbonyls but forms hydrazones prone to hydrolysis, PFBHA·HCl’s oximes are chemically stable and suitable for long-term storage .

Cost and Availability :
PFBHA·HCl (≥99% purity) is commercially available but more expensive (~$240–920/g) compared to DNPH (\sim$50–100/g). Its synthesis requires multiple steps, limiting scalability .

Research Findings and Limitations

  • Advantages :

    • Versatility : Used in HS-SPME, SPE, and direct aqueous derivatization .
    • Low Artifact Formation : Minimal interference in MS analysis due to high ionization efficiency of fluorinated derivatives .
  • Limitations :

    • Long Derivatization Times : Some protocols require 24–36 hours for complete reaction, risking analyte degradation .
    • Safety Concerns : Requires handling with N95 masks and gloves due to combustible nature and WGK 3 classification .

Biological Activity

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a derivative of hydroxylamine that has garnered attention for its biological activity, particularly in the context of analytical chemistry and potential applications in biological systems. This article provides a comprehensive overview of its biological activity, including case studies and research findings.

PFBHA is primarily utilized for the derivatization of carbonyl compounds, such as aldehydes and ketones. The introduction of the pentafluorobenzyl group enhances the volatility and detectability of these compounds during gas chromatography-mass spectrometry (GC-MS) analyses. The unique properties of PFBHA allow for high sensitivity in detecting trace amounts of biologically relevant carbonyl compounds in various matrices, including environmental samples and biological fluids .

Biological Applications

  • Detection of Carbonyl Compounds : PFBHA has been effectively used for the derivatization of aldehydes in biological samples. For example, studies have demonstrated its application in analyzing aldehydes in bronchoalveolar lavage fluid from humans and rats following ozone exposure. The derivatization allows for better quantification and identification of these reactive species, which are implicated in oxidative stress and inflammation .
  • Peptide Analysis : Research indicates that PFBHA can enhance the detection sensitivity of peptides by forming stable derivatives suitable for mass spectrometric analysis. This application is crucial in proteomics and biomarker discovery .
  • Environmental Monitoring : PFBHA has been utilized to analyze polar organic compounds in environmental samples such as cloud water. Its ability to form stable derivatives facilitates the monitoring of potentially harmful carbonyl compounds in natural waters .

Case Studies

  • Aldehyde Profiling : A study focused on the profiling of aldehydes using PFBHA demonstrated significant alterations in aldehyde concentrations in biological samples under different conditions. This research highlighted the importance of PFBHA in understanding the biochemical pathways influenced by environmental stressors like ozone .
  • Hydroxylamine Activity : Another investigation explored the role of hydroxylamine (the parent compound) in enhancing ammonia-oxidizing bacteria activity. The study found that hydroxylamine could stimulate the growth of Nitrosomonas europaea, suggesting a potential role in bioremediation processes .

Research Findings

StudyFindings
Sugaya et al. (2004)Demonstrated successful derivatization of carbonyl compounds using PFBHA for GC-MS analysis, enhancing detection sensitivity .
Frampton et al. (2019)Analyzed bronchoalveolar lavage fluid for aldehyde content post-ozone exposure, utilizing PFBHA for effective quantification .
ResearchGate StudyHighlighted the use of PFBHA in marine studies for quantifying unsaturated aldehydes, emphasizing its ecological relevance .

Q & A

Q. How can computational methods accelerate the development of new applications for this reagent?

  • Integrate:
  • Quantum mechanics/molecular mechanics (QM/MM) : Simulate transition states to predict reactivity with novel substrates.
  • Machine learning : Train models on existing derivatization data to forecast optimal conditions for untested analytes .

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